5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde
Description
5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde is a polyfunctional aromatic aldehyde featuring a pyridine core substituted with two 3,5-bis(4-formylphenyl)phenyl groups and an additional formyl group at the pyridine’s 2-position. Its structure combines electron-deficient pyridine with electron-rich formylphenyl moieties, making it a key building block for covalent organic frameworks (COFs), particularly donor-acceptor (D–A) systems. These COFs exploit intramolecular charge transfer (ICT) and resonance effects for applications such as electrochemiluminescence (ECL) sensors and optoelectronic devices .
The compound’s three formyl groups enable robust covalent linkages (e.g., via Schiff-base or Knoevenagel reactions) with amine- or cyanide-containing monomers, forming highly ordered crystalline frameworks. Its planar geometry and conjugation enhance charge carrier mobility, while the pyridine core moderates electron-deficiency compared to stronger acceptors like triazine derivatives.
Properties
Molecular Formula |
C26H17NO3 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C26H17NO3/c28-15-18-1-5-20(6-2-18)23-11-24(21-7-3-19(16-29)4-8-21)13-25(12-23)22-9-10-26(17-30)27-14-22/h1-17H |
InChI Key |
SRUNNSVMQZTAFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CN=C(C=C3)C=O)C4=CC=C(C=C4)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerate various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it a versatile reagent in organic synthesis.
Biology: In biological research, 5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde can be used as a probe or inhibitor in studying biological pathways. Its interactions with enzymes and receptors can provide insights into biological processes.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its structural complexity allows for the design of molecules with specific biological activities.
Industry: In the materials industry, this compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices. Its unique properties make it suitable for use in high-performance materials.
Mechanism of Action
The mechanism by which 5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Structural and Electronic Properties
The following table compares 5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde with analogous compounds used in D–A COFs:
*Estimated based on analogous pyridine-based COFs.
Key Observations :
- Pyridine vs. Triazine (TAPT) : The pyridine core in the target compound provides moderate electron-deficiency compared to TAPT’s triazine, which has a higher electron-withdrawing capacity due to nitrogen density. This results in a wider band gap (~2.5–3.0 eV vs. ~1.8–2.2 eV for TAPT), favoring balanced charge transport in COFs .
- Aniline Linkage (BCBA) : BCBA’s aniline-phenyl core is electron-rich, leading to a larger band gap (~3.2–3.6 eV). In contrast, the pyridine-based compound enables stronger ICT with electron-deficient partners like TBTN.
- Non-Aldehyde Acceptors (TBTN): TBTN, a tricarbonitrile benzene, lacks formyl groups but exhibits very high electron-deficiency. When paired with donors like BCBA, it achieves exceptional ECL efficiency (ΦECL = 63.7%) due to intense ICT .
Performance in Electrochemiluminescence (ECL)
ECL efficiency (ΦECL) is a critical metric for sensor applications. Below is a comparison of COFs incorporating the target compound and similar aldehydes:
*Hypothetical performance based on structural analogs.
Key Findings :
- The target compound’s pyridine core, when paired with strong acceptors like TBTN, is projected to achieve ΦECL values between 40–50%, bridging the gap between high-efficiency TBTN-BCBA systems and moderate triazine-based COFs.
- Crystallinity and conjugation length significantly impact ECL. For example, olefin-linked COFs with extended conjugation (e.g., COFTBTN-BCBA) show ΦECL >60% due to enhanced overlap of frontier molecular orbitals .
- Pyridine’s moderate electron-deficiency allows for tunable band gaps, enabling optimization for specific redox environments without requiring exogenous coreactants.
Mechanistic Insights from DFT Calculations
Density functional theory (DFT) studies on D–A COFs highlight the role of central cores in charge transfer:
- Pyridine-based frameworks exhibit delocalized lowest unoccupied molecular orbitals (LUMOs) across the acceptor unit, facilitating electron injection.
- The target compound’s three formyl groups enhance structural rigidity and π-conjugation, reducing exciton recombination losses compared to less substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
